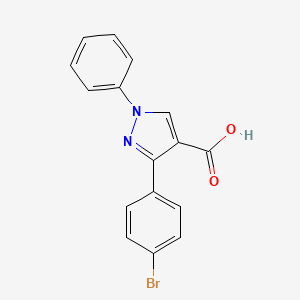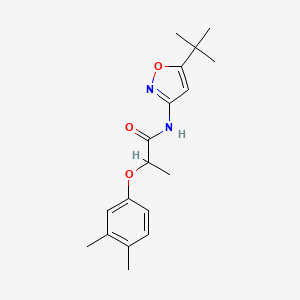
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BNPA is a type of acrylonitrile derivative that is widely used in various scientific applications, including biochemical and physiological research.
作用機序
The mechanism of action of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of the compound with thiols. The 3-bromo-4-nitrophenyl group of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with the thiol group of cysteine residues in proteins to form a highly fluorescent adduct. This reaction is highly specific and can be used to detect the presence of thiols in complex biological samples.
Biochemical and Physiological Effects:
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its ability to react with thiols in proteins. This reaction can lead to changes in protein structure and function, which can have downstream effects on various biological processes.
実験室実験の利点と制限
One of the primary advantages of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its high specificity for thiols. This property makes 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes. However, one of the limitations of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile research. One area of interest is the development of new fluorescent probes based on the structure of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile. These probes could be used to detect other biomolecules of interest, such as reactive oxygen species or metal ions. Another area of interest is the development of new methods for the synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds. These methods could improve the yield and purity of the final product, making 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile more accessible for scientific research. Finally, there is potential for the development of new therapeutic applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile based on its unique properties.
合成法
The synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-nitroaniline and 4-nitrobenzaldehyde in the presence of sodium methoxide. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70%.
科学的研究の応用
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been widely used in scientific research due to its unique properties. One of the primary applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is as a fluorescent probe for the detection of thiols. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with thiols to form a highly fluorescent adduct, which can be easily detected using fluorescence spectroscopy. This property has made 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes.
特性
IUPAC Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O4/c16-14-8-10(1-6-15(14)19(22)23)7-12(9-17)11-2-4-13(5-3-11)18(20)21/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELURODAWYOJLH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C=C2)[N+](=O)[O-])Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-nitrophenyl)-N-[3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B5157337.png)


![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)

![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![methyl 2-[(4-isobutoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5157389.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B5157413.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5157417.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5157449.png)